![molecular formula C14H10Cl2N2OS B2859125 N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-69-7](/img/structure/B2859125.png)
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine, also known as DMBMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
One study delved into the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to benzothiazoles. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis process involved reacting amino-substituted benzothiazoles with other chemical agents to prepare various derivatives, which were then tested for their in vitro antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Corrosion Inhibition
Another significant application involves the use of benzothiazole derivatives for corrosion resistance. A specific study investigated the inhibition performance of benzothiazole compounds on mild steel in a corrosive solution. The study found that these compounds significantly inhibited corrosion, with one derivative showing up to 95% inhibition efficiency. The adsorption of these compounds on the steel surface suggests a protective layer formation, highlighting their potential in corrosion protection applications (Salarvand et al., 2017).
Environmental Applications
Benzothiazole derivatives have also been researched for environmental applications. One study focused on the one-step fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water, a common anti-UV agent detected in aquatic environments. These novel polymeric resins, synthesized using benzothiazole derivatives, exhibited high adsorption capacities, indicating their effectiveness in water purification processes (Zhou et al., 2018).
Synthetic Methodologies
Research has also been conducted on the synthesis of benzothiazole derivatives for various chemical applications. A study explored the solid phase synthesis of benzothiazoles and thiophene derivatives based on resin-bound cyclic malonic acid ester, presenting a new method for synthesizing these compounds efficiently. This research contributes to the development of synthetic methodologies in organic chemistry, offering pathways to synthesize benzothiazole derivatives with potential applications in various fields (Huang & Tang, 2003).
Mechanism of Action
Target of Action
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a compound that has been reported to have a significant impact on Mycobacterium tuberculosis energetics . This suggests that the primary targets of this compound are likely to be key enzymes or proteins involved in the energy metabolism of Mycobacterium tuberculosis.
Mode of Action
It is known to disrupt the energetics of mycobacterium tuberculosis . This disruption could involve the inhibition of key enzymes, alteration of metabolic pathways, or interference with the bacterium’s ability to utilize nutrients for energy production.
Result of Action
The primary result of the action of N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a significant disruption of Mycobacterium tuberculosis energetics . This disruption could potentially inhibit the growth of the bacterium and its ability to cause disease.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2OS/c1-19-11-2-3-13-12(7-11)18-14(20-13)17-10-5-8(15)4-9(16)6-10/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSDNXWQMWJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine |
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